molecular formula C34H63N15O8 B14181443 L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine CAS No. 847739-68-8

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine

Cat. No.: B14181443
CAS No.: 847739-68-8
M. Wt: 810.0 g/mol
InChI Key: XIFXZUGOASLEFA-LROMGURASA-N
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Description

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine is a complex peptide compound It is composed of multiple amino acids, including lysine, glycine, ornithine, and histidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can produce oxo-histidine, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysyl-L-histidyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties

Properties

CAS No.

847739-68-8

Molecular Formula

C34H63N15O8

Molecular Weight

810.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H63N15O8/c35-12-4-1-8-22(38)29(52)43-18-27(50)46-23(11-7-15-42-34(39)40)30(53)44-19-28(51)47-24(9-2-5-13-36)31(54)49-26(16-21-17-41-20-45-21)32(55)48-25(33(56)57)10-3-6-14-37/h17,20,22-26H,1-16,18-19,35-38H2,(H,41,45)(H,43,52)(H,44,53)(H,46,50)(H,47,51)(H,48,55)(H,49,54)(H,56,57)(H4,39,40,42)/t22-,23-,24-,25-,26-/m0/s1

InChI Key

XIFXZUGOASLEFA-LROMGURASA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

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